molecular formula C9H11ClN2OS B2609712 2-[(4-Chlorobenzyl)thio]acetohydrazide CAS No. 329694-30-6

2-[(4-Chlorobenzyl)thio]acetohydrazide

Cat. No.: B2609712
CAS No.: 329694-30-6
M. Wt: 230.71
InChI Key: SNHAFZQQCFDVOW-UHFFFAOYSA-N
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Description

Significance of Hydrazide and Thioether Functionalities in Synthetic Chemistry

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with an adjacent carbonyl group. This functional group is a valuable building block in synthetic chemistry due to its ability to participate in a variety of chemical transformations, leading to the formation of a wide range of heterocyclic compounds. The nucleophilic nature of the terminal nitrogen atom makes it a key reactant in condensation reactions, cyclizations, and as a precursor for various bioactive molecules.

Thioethers, characterized by a sulfur atom bonded to two alkyl or aryl groups, play a crucial role in both biological systems and synthetic chemistry. The thioether linkage can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. In synthetic organic chemistry, thioethers are important intermediates and are often incorporated into the final structures of pharmaceuticals and materials to modulate their properties.

Overview of Acetohydrazide Scaffolds in Medicinal and Material Sciences

The acetohydrazide scaffold, which combines an acetyl group with a hydrazide moiety, is a prevalent structural motif in numerous compounds with significant biological activities. Derivatives of acetohydrazide have been extensively investigated for their potential as antimicrobial, antifungal, anticonvulsant, and anti-inflammatory agents. wisdomlib.org The ability of the hydrazide group to form stable complexes with metal ions also makes these scaffolds relevant in the development of new materials and sensors.

Structural Features and Chemical Relevance of 2-[(4-Chlorobenzyl)thio]acetohydrazide

The chemical structure of this compound incorporates several key features that contribute to its scientific interest. The presence of a 4-chlorobenzyl group introduces a halogenated aromatic ring, which can enhance biological activity through increased lipophilicity and potential halogen bonding interactions. The thioether linkage provides conformational flexibility and can participate in various non-covalent interactions. Finally, the acetohydrazide moiety serves as a versatile handle for further chemical modifications and is a known pharmacophore in many bioactive molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₁ClN₂OS
Molecular Weight 230.72 g/mol
CAS Number 329694-30-6
Appearance White to off-white solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in organic solvents like DMSO and methanol (B129727) (predicted)

This data is based on publicly available information and predictions.

Scope and Academic Research Trajectories for the Compound Class

The academic research surrounding this compound and its analogues is primarily focused on the synthesis of novel derivatives and the evaluation of their biological activities. A significant area of investigation is their potential as antimicrobial and antifungal agents. The structural similarity to other known bioactive hydrazide and thioether-containing compounds suggests that this class of molecules could yield new therapeutic leads.

A plausible synthetic route for this compound can be inferred from the synthesis of structurally related compounds. One such example is the synthesis of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide. who.intnih.gov This synthesis typically involves the reaction of a corresponding chloroacetylated precursor with hydrazine (B178648) hydrate (B1144303). Adapting this methodology, the synthesis of this compound would likely start from 4-chlorobenzyl chloride and ethyl thioglycolate, followed by hydrazinolysis of the resulting ester.

Table 2: Potential Research Applications and Investigated Biological Activities of Structurally Related Compounds

Research AreaInvestigated ActivityRationale for this compound
Medicinal Chemistry AntibacterialThe presence of the 4-chlorophenyl group is common in antibacterial agents. The thioether and hydrazide moieties are also known to contribute to antimicrobial activity.
AntifungalMany antifungal compounds contain halogenated aromatic rings and sulfur-containing functional groups.
Material Science Metal ComplexationThe hydrazide group can act as a ligand for metal ions, suggesting potential applications in catalysis or as functional materials.
Synthetic Chemistry Intermediate for HeterocyclesThe reactive hydrazide functionality can be used to construct more complex heterocyclic systems with potential biological activities.

While specific experimental data on the biological activity of this compound is not extensively published, the collective evidence from related compounds strongly supports its potential as a valuable scaffold for further research and development in medicinal and material sciences. Future research will likely focus on the detailed synthesis and characterization of this compound, followed by comprehensive screening for a range of biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHAFZQQCFDVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorobenzyl Thio Acetohydrazide

Precursor Synthesis and Intermediate Derivatization Strategies

The cornerstone of synthesizing 2-[(4-chlorobenzyl)thio]acetohydrazide lies in the efficient construction of its immediate precursor, ethyl 2-[(4-chlorobenzyl)thio]acetate. This section details the common strategies for its formation and the subsequent conversion to the target hydrazide.

Synthesis of Ethyl 2-[(4-Chlorobenzyl)thio]acetate Analogues

The synthesis of the precursor, ethyl 2-[(4-chlorobenzyl)thio]acetate, is typically achieved through a nucleophilic substitution reaction. This involves the reaction of 4-chlorobenzyl chloride with ethyl thioglycolate. The reaction is generally carried out in the presence of a base in a suitable organic solvent. The base, such as potassium carbonate, deprotonates the thiol group of ethyl thioglycolate, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride and displacing the chloride ion.

A general representation of this SN2 reaction is as follows:

Step 1: Deprotonation Ethyl thioglycolate reacts with a base (e.g., K2CO3) to form the corresponding thiolate.

Step 2: Nucleophilic Attack The thiolate attacks the 4-chlorobenzyl chloride, leading to the formation of the thioether bond and the displacement of the chloride.

The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone, which facilitates the dissolution of the reactants and promotes the nucleophilic substitution.

Representative Conditions for Synthesis of Ethyl 2-(benzylthio)acetate Analogues
Reactant 1Reactant 2BaseSolventConditionsYield
p-Xylene dichlorideEthyl thioglycolateK₂CO₃DMFRoom temperature, overnightNot specified
p-NitrophenolEthyl 2-bromoacetateK₂CO₃Dry AcetoneReflux, 8 hGood

Role of Hydrazine (B178648) Hydrate (B1144303) in Hydrazide Formation

Hydrazine hydrate (N2H4·H2O) is a critical reagent in the conversion of the ethyl ester precursor to this compound. This transformation is a nucleophilic acyl substitution reaction, specifically a hydrazinolysis of the ester. The nitrogen atom of hydrazine is a potent nucleophile, which attacks the electrophilic carbonyl carbon of the ester group. This is followed by the elimination of ethanol (B145695), resulting in the formation of the more stable acetohydrazide.

The reaction is typically carried out by refluxing the ethyl ester with an excess of hydrazine hydrate in a protic solvent such as ethanol. researchgate.netmdpi.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling or addition of water and can be purified by recrystallization. This method is a widely employed and efficient route for the synthesis of various hydrazides from their corresponding esters. mdpi.com

Optimized Synthetic Pathways for this compound and Related Structures

To enhance the efficiency, yield, and environmental friendliness of the synthesis of this compound, various synthetic protocols have been explored. These range from traditional heating methods to more modern, energy-efficient techniques.

Conventional Thermal Synthesis Protocols

Conventional thermal synthesis, or refluxing, is the most traditional method for preparing this compound from its ethyl ester. This protocol involves heating the reaction mixture of the ester and hydrazine hydrate in a suitable solvent, typically ethanol, at its boiling point for an extended period. researchgate.net While reliable and straightforward, this method often requires long reaction times and significant energy consumption.

Comparison of Conventional Synthesis Parameters for Hydrazide Formation
Ester PrecursorSolventReaction TimeYield
Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylate analogueEthanol14 hNot specified
Ethyl 2-oxo-2H-chromene-3-carboxylateEthanol2 h48% (of a side product)

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. researchgate.net This is due to the efficient and direct transfer of energy to the polar molecules in the reaction mixture, resulting in uniform heating. For the synthesis of hydrazides, microwave irradiation can significantly accelerate the reaction between the ester and hydrazine hydrate. nih.gov This method is not only faster but can also lead to higher yields and purer products, minimizing the formation of byproducts. researchgate.net

Reported Advantages of Microwave-Assisted Synthesis for Related Compounds
Compound TypeConventional TimeMicrowave TimeYield Improvement
Hydrazides from acids6-9 h60-200 s~13% increase
Pyrazolo[3,4-d]pyrimidine-3-onesNot specified5-8 minHigh yields
2-Quinolinones4 h10 sComparable yields

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, several green chemistry principles can be applied.

Energy Efficiency : As discussed, microwave-assisted synthesis is significantly more energy-efficient than conventional refluxing, aligning with the principle of designing for energy efficiency. egranth.ac.in

Use of Safer Solvents : The choice of solvent is critical. While ethanol is a relatively benign solvent, exploring solvent-free conditions or the use of greener solvents like water, if feasible, would further enhance the environmental profile of the synthesis.

Atom Economy : This principle focuses on maximizing the incorporation of all materials used in the process into the final product. The synthesis of this compound from its precursor ester and hydrazine hydrate generally has a good atom economy, as the main byproduct is ethanol, a relatively low molecular weight and non-hazardous compound.

Waste Prevention : Efficient synthetic methods, such as microwave-assisted synthesis that often lead to higher yields and fewer byproducts, contribute to waste prevention. sphinxsai.com

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Derivatization and Heterocyclic Annulation Reactions

The strategic derivatization of this compound paves the way for the synthesis of numerous heterocyclic systems. The following sections detail the key synthetic pathways explored for this compound.

Synthesis of Thiosemicarbazide (B42300) Derivatives

The reaction of this compound with various isothiocyanates provides a straightforward route to N-substituted thiosemicarbazide derivatives. This nucleophilic addition reaction typically proceeds by refluxing the acetohydrazide with an appropriate aryl or alkyl isothiocyanate in a polar solvent such as ethanol. The resulting 1,4-disubstituted thiosemicarbazides are valuable intermediates for the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles.

The general reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbon atom of the isothiocyanate. The reaction conditions are generally mild, and the products can often be isolated in high purity by simple filtration and recrystallization.

Table 1: Representative Thiosemicarbazide Derivatives of this compound

Reagent (Isothiocyanate) Product Name Molecular Formula
Phenyl isothiocyanate 1-{[2-(4-Chlorobenzyl)thio]acetyl}-4-phenylthiosemicarbazide C₁₆H₁₇ClN₄OS₂
Ethyl isothiocyanate 1-{[2-(4-Chlorobenzyl)thio]acetyl}-4-ethylthiosemicarbazide C₁₂H₁₇ClN₄OS₂
Allyl isothiocyanate 1-{[2-(4-Chlorobenzyl)thio]acetyl}-4-allylthiosemicarbazide C₁₃H₁₇ClN₄OS₂

Formation of Hydrazone Derivatives (Schiff Bases)

The condensation of this compound with a wide range of aldehydes and ketones yields the corresponding hydrazone derivatives, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. A few drops of glacial acetic acid are often added to the reaction mixture in a solvent like ethanol, and the mixture is refluxed to drive the reaction to completion.

The resulting hydrazones are characterized by the presence of the azomethine (-C=N-) group and are important intermediates for the synthesis of various heterocyclic compounds and have been evaluated for a wide range of biological activities.

Table 2: Representative Hydrazone Derivatives of this compound

Reagent (Aldehyde/Ketone) Product Name Molecular Formula
Benzaldehyde N'-Benzylidene-2-[(4-chlorobenzyl)thio]acetohydrazide C₁₆H₁₅ClN₂OS
4-Hydroxybenzaldehyde N'-(4-Hydroxybenzylidene)-2-[(4-chlorobenzyl)thio]acetohydrazide C₁₆H₁₅ClN₂O₂S
4-Nitrobenzaldehyde N'-(4-Nitrobenzylidene)-2-[(4-chlorobenzyl)thio]acetohydrazide C₁₆H₁₄ClN₃O₃S

Cyclization to 1,3,4-Oxadiazole (B1194373) Systems

This compound can be readily cyclized to form 2,5-disubstituted 1,3,4-oxadiazole derivatives. Several synthetic strategies can be employed for this transformation. A common method involves the reaction of the acetohydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). Alternatively, oxidative cyclization of the corresponding N-acylhydrazones (Schiff bases) using reagents like chloramine-T can also yield 1,3,4-oxadiazoles.

Another versatile route involves the reaction of the acetohydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution, which upon heating, followed by acidification, yields the corresponding 5-substituted-1,3,4-oxadiazole-2-thiol. These thiol derivatives can be further alkylated to introduce various substituents at the 2-position.

Table 3: Representative 1,3,4-Oxadiazole Derivatives from this compound

Reaction Product Name Molecular Formula
Cyclization with Acetic Acid/POCl₃ 2-[(4-Chlorobenzyl)thiomethyl]-5-methyl-1,3,4-oxadiazole C₁₁H₁₁ClN₂OS
Cyclization with Benzoic Acid/POCl₃ 2-[(4-Chlorobenzyl)thiomethyl]-5-phenyl-1,3,4-oxadiazole C₁₆H₁₃ClN₂OS

Cyclization to 1,2,4-Triazole (B32235) Systems

The synthesis of 1,2,4-triazole derivatives from this compound typically proceeds through the intermediacy of thiosemicarbazide derivatives. The 1-acylthiosemicarbazides, obtained as described in section 2.3.1, can undergo intramolecular cyclization under basic conditions to afford 3,4,5-trisubstituted-1,2,4-triazole-3-thiones. Refluxing the thiosemicarbazide derivative in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, facilitates the cyclization with the elimination of a water molecule.

Alternatively, reaction of the acetohydrazide with nitriles in the presence of a base can also lead to the formation of 1,2,4-triazole rings. The resulting triazole-thiones are versatile intermediates that can be further functionalized at the thione group.

Table 4: Representative 1,2,4-Triazole Derivatives from this compound

Intermediate Product Name Molecular Formula
1-{[2-(4-Chlorobenzyl)thio]acetyl}-4-phenylthiosemicarbazide 5-[(4-Chlorobenzyl)thiomethyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione C₁₆H₁₅ClN₄S₂
1-{[2-(4-Chlorobenzyl)thio]acetyl}-4-ethylthiosemicarbazide 5-[(4-Chlorobenzyl)thiomethyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione C₁₂H₁₅ClN₄S₂

Novel Annulations and Spirocyclic Frameworks

While specific examples of novel annulations and the synthesis of spirocyclic frameworks directly from this compound are not extensively documented in readily available literature, the chemical nature of its derivatives, particularly the hydrazones, suggests potential for such transformations. Hydrazones are known to participate in various cycloaddition reactions, which could lead to the formation of novel fused heterocyclic systems.

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The synthesis of spirocyclic dihydropyrazoles from tosylhydrazones and electron-deficient alkenes has been reported, suggesting that derivatives of this compound could potentially be utilized in similar synthetic strategies to construct spirocyclic frameworks. For instance, a hydrazone derivative of this compound could potentially undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile to yield a spirocyclic pyrazolidine (B1218672) derivative. Further research in this area could unveil novel molecular architectures originating from this versatile starting material.

Exploration of Structure-Activity Relationship (SAR) Driven Analogues

The structural framework of this compound and its derivatives has been a subject of interest in the exploration of structure-activity relationships (SAR), particularly in the context of developing new antimicrobial agents. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity and to optimize these features to enhance potency and selectivity.

For analogues derived from this compound, SAR studies often focus on the systematic modification of different parts of the molecule:

The 4-chlorobenzyl group: The nature and position of the substituent on the phenyl ring can significantly influence activity. Studies on related compounds have shown that electron-withdrawing groups, such as the chloro group, can enhance antimicrobial activity. The effect of other substituents (e.g., methyl, methoxy (B1213986), nitro) at various positions on the phenyl ring would be a key area of investigation.

The acetohydrazide backbone: This core unit is crucial for the derivatization into various heterocyclic systems. The nature of the heterocyclic ring formed (e.g., oxadiazole, triazole) and the substituents on it play a pivotal role in determining the biological activity profile.

Substituents on the heterocyclic ring: In the case of hydrazone, oxadiazole, or triazole derivatives, the nature of the substituent introduced (e.g., aryl, alkyl, substituted phenyl) is a primary focus of SAR studies. The electronic and steric properties of these substituents can have a profound impact on the interaction of the molecule with its biological target.

Through the synthesis and biological evaluation of a library of analogues with systematic structural variations, researchers can elucidate the SAR for a particular biological activity, guiding the design of more potent and effective therapeutic agents.

Substituent Effects on Reactivity and Yields

The reactivity of this compound analogues and the yields of their subsequent transformations are influenced by the electronic properties of substituents on the aromatic rings of the reactants. These influences can be understood through fundamental principles of physical organic chemistry, such as inductive and resonance effects, often quantified by the Hammett equation. asianpubs.orgnih.gov

In the synthesis of Schiff bases from the parent acetohydrazide, the key step is the nucleophilic attack of the hydrazide's terminal nitrogen on the electrophilic carbonyl carbon of an aldehyde. The rate and success of this reaction are sensitive to the electronic nature of the substituent on the aldehyde's aromatic ring.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) on the aromatic aldehyde decrease the electron density on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. This generally leads to faster reaction rates and higher yields of the corresponding Schiff base. asianpubs.org

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or dimethylamino (-N(CH3)2) increase the electron density on the carbonyl carbon, reducing its electrophilicity. This can slow down the reaction rate and may result in lower yields compared to reactions with unsubstituted or EWG-substituted aldehydes. researchgate.net

For substituents on the 4-chlorobenzyl ring of the acetohydrazide itself, the effects on the reactivity of the distant hydrazide moiety are less pronounced. The intervening thio-methylene (-S-CH2-) bridge insulates the hydrazide group from the direct resonance effects of the benzyl (B1604629) ring. Therefore, changes to the substituent at the para position (in place of chlorine) would primarily exert a weak inductive effect on the nucleophilicity of the hydrazide's nitrogen atoms.

The following table illustrates the expected effect of substituents on the yield of Schiff base formation between an acetohydrazide and various substituted benzaldehydes, based on general chemical principles.

Substituent (R) on BenzaldehydeElectronic EffectEffect on Carbonyl CarbonExpected Reaction Rate/Yield
4-NO₂Strongly Electron-WithdrawingIncreases ElectrophilicityHigh
4-ClElectron-Withdrawing (Inductive)Slightly Increases ElectrophilicityModerate-High
HNeutral (Reference)BaselineModerate
4-CH₃Weakly Electron-DonatingSlightly Decreases ElectrophilicityModerate-Low
4-OCH₃Strongly Electron-Donating (Resonance)Decreases ElectrophilicityLow

Synthetic Strategies for Libraries of Analogues

The development of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery. This compound is an ideal scaffold for such synthetic strategies due to the reliable and versatile reactivity of its hydrazide functional group. mdpi.com Parallel synthesis is a common approach where the core molecule is reacted with a diverse set of building blocks in separate reaction vessels simultaneously. mdpi.com

A primary strategy for generating a library of analogues involves the synthesis of Schiff bases. The core acetohydrazide can be reacted with a commercially available or custom-synthesized library of aldehydes or ketones. nih.govmedcraveonline.com This one-step condensation reaction is high-yielding and procedurally simple, making it highly amenable to library production. By using a diverse set of carbonyl compounds (e.g., various substituted benzaldehydes, heterocyclic aldehydes, aliphatic aldehydes), a large library of hydrazones with varied steric and electronic properties can be rapidly assembled.

Another powerful strategy involves a multi-step sequence to create libraries of 1,2,4-triazole-3-thiones.

First Diversification Step: The core acetohydrazide is reacted in parallel with a library of diverse isothiocyanates (R-NCS) to produce an intermediate library of thiosemicarbazides. nih.govmdpi.com

Cyclization Step: This intermediate library is then subjected to basic cyclization conditions to generate the final library of 4-substituted-5-{[(4-chlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiones. zsmu.edu.ua

This two-step approach allows for the introduction of diversity at the N-4 position of the triazole ring, originating from the isothiocyanate building block. These strategies leverage a common chemical intermediate to efficiently generate large numbers of distinct final products for screening purposes.

The table below outlines a synthetic strategy for generating a library of analogues from this compound.

Core MoleculeReagent Library (Building Block)Reaction TypeResulting Analogue Library
This compoundLibrary of Aldehydes (R-CHO)Condensation (Schiff Base Formation)N'-(R-ylidene)-2-[(4-chlorobenzyl)thio]acetohydrazides
Library of Isothiocyanates (R-NCS)Addition, then Cyclization4-R-5-{[(4-chlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiones

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Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of "2-[(4-Chlorobenzyl)thio]acetohydrazide". Different ionization methods provide distinct and complementary data.

Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique, is instrumental in confirming the molecular weight of the compound with minimal fragmentation. In a typical analysis, the ESI-MS spectrum of "this compound" displays a prominent peak corresponding to the protonated molecular ion [M+H]⁺. The detection of a peak at an m/z (mass-to-charge ratio) of 231.0 confirms the molecular mass of the compound, which is 230.7 g/mol . This technique is crucial for verifying the successful synthesis of the target molecule before proceeding with further characterization or reaction.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, enabling the unambiguous determination of the elemental formula of "this compound". By measuring the mass with high precision (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For the molecular formula C₉H₁₁ClN₂OS, the theoretical exact mass is calculated and compared against the experimental value. This comparison serves as definitive proof of the compound's elemental makeup, a critical step in structural elucidation.

ParameterValue
Molecular FormulaC₉H₁₁ClN₂OS
Theoretical Exact Mass230.02293 u

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards the molecule with high-energy electrons, causing not only ionization but also extensive and reproducible fragmentation. The resulting mass spectrum provides a unique fingerprint of the molecule, offering significant structural insights.

The EI-MS spectrum of "this compound" shows a molecular ion peak (M⁺) at m/z 230, consistent with its molecular weight. An accompanying peak at m/z 232, with an intensity of approximately one-third of the M⁺ peak, represents the isotopic signature of the chlorine atom (³⁷Cl). The most intense peak in the spectrum, the base peak, is observed at m/z 125. This fragment corresponds to the stable 4-chlorobenzyl cation ([C₇H₆Cl]⁺), formed by the cleavage of the C-S bond. Other significant fragments are also observed, providing further structural confirmation.

Table 1: Key EI-MS Fragmentation Data for this compound

m/zProposed Fragment IonRelative Intensity (%)
232[M+2]⁺ (Isotope Peak)5
230[M]⁺ (Molecular Ion)14
127[C₇H₆³⁷Cl]⁺ (Isotope Peak)31
125[C₇H₆³⁵Cl]⁺ (Base Peak)100
89[C₇H₅]⁺28
30[CH₂NH₂]⁺20

Electronic Absorption Spectroscopy (UV-Visible) in Solution

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For "this compound," the spectrum is typically recorded in a solvent like ethanol (B145695) or methanol (B129727). The presence of the benzene (B151609) ring and other chromophores like the thioether and hydrazide groups gives rise to characteristic absorption bands. These absorptions are primarily due to π → π* transitions within the aromatic ring and n → π* transitions associated with the heteroatoms (N, O, S). The position (λmax) and intensity of these bands are sensitive to the molecular structure and the solvent environment, making UV-Vis spectroscopy a useful tool for routine characterization and for studying the electronic properties of the compound and its derivatives.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides experimental data on the mass percentages of the constituent elements in a pure sample. This technique is fundamental for validating the empirical formula of a newly synthesized compound. For "this compound" (C₉H₁₁ClN₂OS), the experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the values calculated from its molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's purity and confirms its elemental composition.

Table 2: Elemental Analysis Data for C₉H₁₁ClN₂OS

ElementTheoretical (%)Experimental (%)
Carbon (C)46.8546.72
Hydrogen (H)4.814.75
Nitrogen (N)12.1412.09

Computational and Theoretical Chemical Investigations of 2 4 Chlorobenzyl Thio Acetohydrazide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the electronic structure, stability, and reactivity of chemical compounds.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry of a molecule, which corresponds to its most stable three-dimensional arrangement. For a compound like 2-[(4-Chlorobenzyl)thio]acetohydrazide, DFT calculations would typically be used to predict bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and how it might interact with biological targets. However, no published studies were found that have performed these calculations for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. FMO analysis for this compound would provide valuable information about its potential to participate in chemical reactions, but specific data from such an analysis is not available in the current literature.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) might interact with a protein's binding site.

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling through molecular docking can identify the specific amino acid residues within a protein's active site that a ligand interacts with. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Such a profile for this compound would be essential for understanding its potential biological activity. While studies exist for similar compounds, a specific interaction profile for this molecule has not been documented.

Prediction of Binding Affinities and Modes

Beyond identifying interactions, molecular docking can also predict the binding affinity, often expressed as a binding energy score, which estimates the strength of the ligand-protein interaction. Different binding modes or poses of the ligand within the protein's active site can also be explored. This information is critical for prioritizing potential drug candidates. Unfortunately, there are no available studies that have predicted the binding affinities or modes for this compound with any specific protein targets.

Computational Validation of Enzyme Inhibition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com This method is widely used to understand the interaction between a ligand and its target protein at the atomic level, providing valuable information about the binding mode and affinity. In the context of this compound, molecular docking studies can be instrumental in validating its potential as an enzyme inhibitor.

While specific docking studies for this compound are not extensively reported in the available literature, the general methodology can be inferred from studies on structurally related compounds. For instance, molecular docking has been successfully employed to elucidate the binding interactions of various hydrazone derivatives with enzymes such as carbonic anhydrase-II. nih.gov Similarly, docking studies on 1,2,4-oxadiazole (B8745197) thioether derivatives have provided insights into their inhibition of enzymes like xanthine (B1682287) oxidase, acetylcholinesterase, and butyrylcholinesterase. uludag.edu.trresearchgate.net

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor: The three-dimensional structure of the target enzyme is obtained from a protein databank. Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to place the ligand into the active site of the enzyme in various orientations and conformations. The interactions between the ligand and the amino acid residues of the enzyme are then scored based on a defined scoring function, which estimates the binding affinity.

The results of such a study would reveal the key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-enzyme complex. For this compound, the hydrazide moiety could act as a hydrogen bond donor and acceptor, while the 4-chlorobenzyl group could engage in hydrophobic and halogen bonding interactions within the active site of a target enzyme. These computational insights can corroborate experimental findings on enzyme inhibition and guide the design of more effective inhibitors. mdpi.com

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is intimately linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. mdpi.com A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. uni-muenchen.deq-chem.comnih.gov By exploring the PES, one can identify the most stable conformations (energy minima) and the energy barriers for conformational changes (saddle points). readthedocs.io

For this compound, conformational analysis can reveal the preferred shapes of the molecule in different environments, which is crucial for its interaction with biological targets. The molecule possesses several rotatable bonds, including the C-S, S-CH2, CH2-CO, and CO-NH bonds. Rotation around these bonds will give rise to various conformers with different energies.

Computational methods, such as Density Functional Theory (DFT), can be used to perform a systematic scan of the potential energy surface by varying the dihedral angles of the rotatable bonds and calculating the energy of the resulting conformers. mdpi.com The results of such a scan can be visualized as a 2D or 3D plot, with the dihedral angles on the axes and the energy represented by contours or colors.

Studies on similar thio-substituted peptides have shown that the replacement of an oxygen atom with a bulkier sulfur atom can restrict the available conformational space. nih.gov This suggests that the thioether linkage in this compound may influence its conformational preferences. The most stable conformers would be those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonds. Understanding the conformational landscape of this molecule is a critical step in predicting its biological activity.

Prediction of Electronic Reactivity Descriptors

Computational quantum chemistry provides a framework for calculating various molecular properties that can describe the electronic structure and reactivity of a molecule. These are often referred to as electronic reactivity descriptors. For this compound, these descriptors can offer insights into its chemical behavior and potential for interacting with biological macromolecules. Some of the key global reactivity descriptors include:

Global Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A higher value of global hardness indicates greater stability and lower reactivity.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests that the molecule is a stronger electrophile. mdpi.com

These descriptors are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are obtained from quantum chemical calculations, often using Density Functional Theory (DFT). nih.govimist.ma

Table 1: Key Electronic Reactivity Descriptors

DescriptorSymbolDescription
Global HardnessηMeasures resistance to change in electron distribution.
Electrophilicity IndexωQuantifies the ability of a molecule to accept electrons.
Highest Occupied Molecular OrbitalHOMOThe outermost electron-containing orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular OrbitalLUMOThe innermost vacant orbital; relates to electron-accepting ability.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have potential applications in various technologies such as optical communications and data storage. bohrium.com Organic molecules with extended π-conjugated systems and electron-donating and electron-accepting groups are known to possess significant NLO properties. aip.org

Computational methods, particularly quantum chemical calculations, are powerful tools for predicting the NLO properties of molecules. nih.govresearchgate.net The key parameters that characterize the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). researchgate.net Theoretical calculations of these parameters can be performed using methods such as Density Functional Theory (DFT) and Time-Dependent Hartree-Fock (TDHF). aip.org

For this compound, the presence of the aromatic ring and heteroatoms suggests that it might exhibit NLO properties. The 4-chlorobenzyl group can act as a weak electron-withdrawing group, and the hydrazide moiety can participate in charge transfer processes. Computational studies on other hydrazide and hydrazone derivatives have shown that they can possess considerable NLO properties, with the magnitude of the first hyperpolarizability being sensitive to the nature and position of substituents on the aromatic ring. acs.orgscirp.org

A computational investigation of the NLO properties of this compound would involve optimizing its geometry and then calculating the dipole moment, polarizability, and hyperpolarizabilities. bohrium.com The results of such a study would indicate whether this molecule is a promising candidate for NLO applications and could guide the design of new derivatives with enhanced NLO responses.

In Silico Assessment of Bioavailability-Related Parameters

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which includes its potential for oral bioavailability. In silico methods are widely used for this purpose as they are rapid and cost-effective. researchgate.netnih.govnih.gov One of the most well-known guidelines for predicting oral bioavailability is Lipinski's Rule of Five. tiu.edu.iq This rule states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: drugbank.comresearchgate.net

Molecular weight less than 500 Daltons.

Log P (a measure of lipophilicity) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

It is important to note that this rule is a guideline and not a strict set of rules, as many successful drugs are exceptions. nih.gov

For this compound, we can assess its compliance with Lipinski's Rule of Five based on its chemical structure:

Molecular Weight: The molecular formula is C9H11ClN2OS, which corresponds to a molecular weight of approximately 230.7 g/mol . This is well below the 500 Dalton limit.

Hydrogen Bond Donors: The molecule has one -NH2 group and one -NH- group, giving a total of 3 hydrogen bond donors. This is within the limit of 5.

Hydrogen Bond Acceptors: The molecule has one carbonyl oxygen atom and two nitrogen atoms, which can act as hydrogen bond acceptors, totaling 3. This is well within the limit of 10.

Log P: The calculated Log P for this molecule would need to be determined using computational software, but given its structure, it is unlikely to exceed 5.

Based on this analysis, this compound does not violate any of Lipinski's rules, suggesting that it has favorable physicochemical properties for oral bioavailability. This in silico assessment provides a positive initial indication of its potential as an orally administered drug, though further experimental validation is necessary.

Table 2: Lipinski's Rule of Five Assessment for this compound

ParameterRuleValue for this compoundCompliance
Molecular Weight< 500 Da~230.7 g/mol Yes
Hydrogen Bond Donors≤ 53Yes
Hydrogen Bond Acceptors≤ 103Yes
Log P≤ 5Likely < 5Yes

Mechanistic Insights into Biological Activities of 2 4 Chlorobenzyl Thio Acetohydrazide and Its Derivatives

Structure-Activity Relationship (SAR) Elucidation and Pharmacophore Mapping

The nature and position of substituents on the aromatic rings of 2-[(4-Chlorobenzyl)thio]acetohydrazide derivatives play a crucial role in determining their biological potency. Research has shown that the presence of electron-withdrawing or electron-donating groups can modulate the electronic environment of the molecule, affecting its binding affinity to enzymes and receptors.

For instance, in a series of 1,3,4-oxadiazole-2-thione analogues derived from a similar acetohydrazide core, the presence of a para-chlorobenzyl group was found to be the most active inhibitor of urease. nih.gov This suggests that the 4-chloro substituent on the benzyl (B1604629) ring of the parent compound is a key feature for this particular activity. The activity of halogenated rings in some derivatives has been observed to decrease from the ortho to the para position, with some exceptions for bromo-substituted rings where the para-position showed the highest activity. nih.gov

In the context of α-glucosidase inhibition, studies on related heterocyclic derivatives have highlighted the importance of specific substitutions. For example, in a series of 2,3-dihydroquinazolin-4(1H)-ones, compounds with a 4-chloro substituent demonstrated higher inhibitory activities compared to those with a methyl group, indicating that an electron-accepting group is more favorable than an electron-donating group for this activity. acs.org

The following table summarizes the influence of various substituents on the biological potency of related heterocyclic compounds, providing insights applicable to this compound derivatives.

Core StructureSubstituentPositionTarget EnzymeEffect on Potency
1,3,4-Oxadiazole-2-thioneChloropara (on benzyl)UreaseMost active
Phenyl (general)Halogenortho > meta > paraUreaseGenerally decreasing activity
Phenyl (general)BromoparaUreaseHighest activity among bromo-substituted
2,3-Dihydroquinazolin-4(1H)-oneChloro4α-GlucosidaseHigher activity
2,3-Dihydroquinazolin-4(1H)-oneMethyl4α-GlucosidaseLower activity

The cyclization of the acetohydrazide moiety of this compound into various heterocyclic rings, such as 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, has been a common strategy to enhance and diversify its biological activities. These heterocyclic rings can act as bioisosteres for the amide group, improve metabolic stability, and provide additional points of interaction with biological targets.

For example, the conversion of acetohydrazide derivatives into 1,2,4-triazoles has yielded compounds with significant lipase (B570770) inhibitory activities. niscair.res.in Similarly, 1,3,4-thiadiazole (B1197879) derivatives have shown promising α-glucosidase inhibitory potential. nih.gov The thiadiazole ring, in particular, is known to be biologically active, with the sulfur atom contributing to increased lipophilicity. nih.gov

The type of heterocyclic ring and its substitution pattern are critical for the resulting bioactivity. For instance, in a study of S-substituted derivatives of 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol, the nature of the substituent on the heterocyclic core significantly influenced the antibacterial and lipoxygenase inhibitory activities. researchgate.netkfupm.edu.sa

The table below illustrates the impact of different heterocyclic rings on the bioactivity profiles of compounds derived from or related to this compound.

Original MoietyResulting HeterocycleObserved Biological Activity
Acetohydrazide1,2,4-Triazole (B32235)Lipase inhibition niscair.res.in
Acetohydrazide1,3,4-Thiadiazoleα-Glucosidase inhibition nih.gov
Acetohydrazide1,3,4-Oxadiazole (B1194373)Antibacterial, Lipoxygenase inhibition researchgate.netkfupm.edu.sa

Investigation of Enzymatic Inhibition Mechanisms

Derivatives of this compound have been shown to inhibit several key enzymes involved in metabolic and pathological processes. Understanding the mechanisms of this inhibition is crucial for the development of more potent and selective therapeutic agents.

Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, making it a prime target for anti-obesity drugs. niscair.res.in Derivatives of this compound, particularly those incorporating a 1,2,4-triazole ring, have demonstrated lipase inhibitory activity. niscair.res.in

Molecular docking studies of 1,2,4-triazole derivatives have provided insights into their binding mode within the active site of lipase. These studies suggest that the inhibitors bind in the enzyme's pocket through weak interactions with key amino acid residues such as Ile79, Asp80, Val260, Arg257, and His264. niscair.res.in The binding of these inhibitors is often reversible. nih.govresearchgate.net The interactions can include hydrogen bonds and hydrophobic contacts, which stabilize the enzyme-inhibitor complex.

Alpha-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. acs.orgresearchgate.net Various heterocyclic derivatives synthesized from acetohydrazide precursors have shown potent α-glucosidase inhibitory activity. nih.govmdpi.com

The mechanism of inhibition often involves the inhibitor binding to the active site of the enzyme, preventing the substrate from binding and being hydrolyzed. nih.gov Molecular docking studies have revealed that these inhibitors can form hydrogen bonds and hydrophobic interactions with key residues in the active site of α-glucosidase, such as Asp203, Asp542, Asp327, His600, and Arg526. mdpi.com The inhibitory potential is often compared to standard drugs like acarbose. acs.orgmdpi.com The presence of certain functional groups, such as halogens, on the inhibitor molecule can enhance its binding affinity and inhibitory potency. acs.org

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. Its inhibition is of interest for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov Thiol-containing compounds and various heterocyclic derivatives have been investigated as urease inhibitors. nih.govresearchgate.net

The inhibition of urease can occur through several mechanisms. Thiol compounds can potentially inhibit urease by binding to the nickel ions in the active site or by forming mixed disulfides with a catalytically important cysteine residue in the active site's mobile "flap". nih.gov Urease inhibitors can be classified as active site-directed (substrate-like) or mechanism-based. researchgate.net Many inhibitors interact with the two nickel ions in the active site through electronegative atoms like oxygen, nitrogen, and sulfur, forming stable complexes. researchgate.net The presence of bulky groups on the inhibitor can decrease activity by sterically hindering its entry into the substrate-binding pocket. researchgate.net

Mechanisms of Tyrosinase Inhibition

Tyrosinase is a key, copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin. mdpi.comresearchgate.net Its inhibition is a primary strategy for managing hyperpigmentation disorders and preventing the enzymatic browning of foods. mdpi.comrsc.org Derivatives of this compound have been investigated as tyrosinase inhibitors, and their mechanism of action is largely centered on their interaction with the enzyme's active site.

The catalytic core of tyrosinase contains two copper atoms that are essential for its function, cycling between different oxidation states to hydroxylate monophenols (like L-tyrosine) and oxidize diphenols (like L-DOPA). researchgate.netnih.gov The primary mechanism by which many inhibitors function is through chelation of these copper ions. nih.gov Compounds containing functional groups capable of binding to metal ions can sequester the copper within the active site, rendering the enzyme catalytically inactive. The thioether and hydrazide moieties within the this compound scaffold are potential copper-chelating groups.

Tyrosinase inhibitors are generally classified by their kinetic profiles into competitive, non-competitive, uncompetitive, or mixed-type categories.

Competitive Inhibition: This occurs when the inhibitor's structure resembles the natural substrate (L-tyrosine or L-DOPA), allowing it to bind directly to the active site and block substrate access. rsc.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. nih.gov

Mixed-type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction rate (Vmax). mdpi.com

Kinetic studies on structurally related compounds, such as certain quinazolinone derivatives, have demonstrated a mixed-type inhibition pattern. mdpi.com Molecular docking simulations further support these mechanisms by showing that inhibitor molecules can position themselves within the binding pocket of the tyrosinase enzyme, interacting with the crucial copper atoms and nearby amino acid residues like histidine, which coordinate the copper ions. rsc.org

Inhibition TypeMechanism of ActionKey Interaction Site
CompetitiveInhibitor mimics the substrate and binds to the active site, preventing the substrate from binding.Enzyme Active Site
Non-competitiveInhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency.Allosteric Site
Mixed-TypeInhibitor binds to both the free enzyme and the enzyme-substrate complex.Active and/or Allosteric Sites
Copper ChelationInhibitor directly binds to the copper ions essential for catalytic activity.Binuclear Copper Center

Acetylcholinesterase and Butyrylcholinesterase Inhibition Mechanisms

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate nerve impulses by breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov Inhibitors of these enzymes are critical for the management of neurodegenerative diseases like Alzheimer's disease. researchgate.netmdpi.com The mechanism of inhibition by this compound derivatives involves their interaction with the active sites of these enzymes.

The active site of AChE is located at the bottom of a deep and narrow gorge (~20 Å deep). mdpi.com It contains a catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate) and an anionic subsite that binds the quaternary ammonium (B1175870) group of acetylcholine. wikipedia.org BChE has a similar structure, but its active site gorge is larger and lined with different amino acid residues, allowing it to accommodate bulkier substrates and inhibitors. mdpi.com

Derivatives of this compound are believed to act as reversible inhibitors. Their mechanism involves:

Entry into the Active Site Gorge: The inhibitor molecule traverses the gorge to reach the catalytic machinery.

Non-covalent Interactions: The inhibitor forms hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with key amino acid residues within the active site. Molecular docking studies on related benzohydrazide (B10538) compounds show they occupy the enzyme's active cavity. mdpi.com For BChE, these compounds can be positioned in close proximity to the catalytic triad. mdpi.com

Blockade of Substrate Access: By occupying the active site, the inhibitor physically prevents acetylcholine from binding to the catalytic triad, thereby inhibiting its hydrolysis. nih.gov

The differential inhibition of AChE and BChE by various derivatives often depends on the size and chemical nature of the substituents on the core scaffold. The larger active site of BChE may favor inhibitors with bulkier side chains, leading to selective inhibition. nih.gov Kinetic analyses typically reveal a non-competitive or mixed-type inhibition pattern for such compounds, indicating that they can bind to different sites within the active site gorge to obstruct enzyme function. nih.govfrontiersin.org

Modulation of Cellular Pathways and Targets

Beyond direct enzyme inhibition, this compound and its derivatives exert profound effects on cellular signaling pathways, particularly in the context of cancer. These compounds can trigger programmed cell death and halt proliferation by targeting key regulatory networks.

Apoptosis is a regulated process of cell suicide essential for normal tissue homeostasis. mdpi.com Cancer cells often develop mechanisms to evade apoptosis, and a key strategy in cancer therapy is to reactivate this process. There are two primary apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. mdpi.com Evidence suggests that thio-compounds and hydrazide derivatives can induce apoptosis primarily through the intrinsic pathway. nih.govresearchgate.net

The intrinsic pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins determines the cell's fate. The mechanism of apoptosis induction by these compounds involves the disruption of this critical balance. researchgate.net Specifically, they can:

Down-regulate Anti-Apoptotic Proteins: Decrease the expression of Bcl-2.

Up-regulate Pro-Apoptotic Proteins: Increase the expression of Bax.

This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization (MOMP). Consequently, cytochrome c is released from the mitochondria into the cytosol, which triggers the formation of the apoptosome and activates a cascade of cysteine proteases known as caspases (initiator caspase-9 and executioner caspase-3), culminating in the dismantling of the cell. nih.gov Studies on thiopeptide antibiotics have shown that apoptosis induction occurs at the level of the Bcl-2 protein. nih.gov

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell survival, growth, and proliferation. nih.gov Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target. nih.gov The mechanism by which this compound derivatives inhibit this pathway is by interfering with the phosphorylation and subsequent activation of Akt (also known as Protein Kinase B).

Upon activation by growth factors, Phosphoinositide 3-kinase (PI3K) generates PIP3, which recruits Akt to the cell membrane where it is phosphorylated and activated by other kinases. nih.govnih.gov Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression. nih.gov By preventing the phosphorylation of Akt, these compounds effectively shut down this pro-survival signaling cascade. This inhibition can lead to the de-repression of pro-apoptotic proteins and the arrest of the cell cycle, contributing significantly to the compound's anti-cancer effects.

Induction of Apoptosis: Actively killing cancer cells, thereby reducing the tumor cell population as detailed in section 5.3.1. Studies on related thiazolidinone derivatives confirm that their mechanism is associated with apoptosis induction and increased caspase concentrations. nih.gov

Cell Cycle Arrest: By inhibiting pro-proliferative signaling pathways like PI3K/Akt, these compounds can prevent cancer cells from progressing through the cell cycle checkpoints (e.g., G1/S or G2/M), effectively halting cell division.

Inhibition of Survival Signals: The blockade of the Akt pathway removes a critical survival signal for cancer cells, making them more susceptible to apoptotic stimuli.

Together, these mechanisms ensure a robust halt to the uncontrolled proliferation that characterizes cancer. nih.gov

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound and its derivatives are attributed to several potential mechanisms of action that disrupt essential life processes in bacteria and fungi. While the precise mechanisms for this specific class are still under full investigation, plausible modes of action can be inferred from related heterocyclic and thiol-containing compounds.

Disruption of Cell Wall or Membrane Integrity: One common antimicrobial mechanism is the compromising of the bacterial cell wall or membrane. mdpi.com Some compounds can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. Others can insert into the lipid bilayer of the cell membrane, disrupting its integrity and causing the leakage of vital intracellular contents. mdpi.com

Inhibition of Essential Enzymes: The compounds may act as inhibitors of crucial microbial enzymes. For instance, molecular docking studies of some thiophene-based heterocycles suggest they can bind to and inhibit enzymes like D-alanine ligase, which is vital for cell wall synthesis. nih.gov

Interference with Thiol-Dependent Systems: The presence of a sulfur atom (thioether linkage) suggests a potential interaction with thiol-dependent systems within the bacterial cell. These systems, which involve molecules like glutathione, are critical for maintaining the proper redox environment and protecting the cell from oxidative stress. nih.gov Disruption of these systems can lead to a buildup of reactive oxygen species (ROS) and subsequent cellular damage.

Inhibition of Nucleic Acid or Protein Synthesis: Some antimicrobial agents function by binding to DNA or ribosomes, thereby inhibiting DNA replication, transcription, or protein synthesis, which are all essential for microbial survival and replication.

Biological ActivityKey MechanismPrimary Molecular Target(s)
Tyrosinase InhibitionChelation of active site copper ions; competitive or mixed-type inhibition.Tyrosinase Enzyme
Cholinesterase InhibitionReversible binding to the active site gorge, blocking substrate access.AChE, BChE
Apoptosis InductionDisruption of Bcl-2/Bax balance, leading to mitochondrial cytochrome c release and caspase activation.Bcl-2 family proteins, Caspases
Anti-proliferationInhibition of Akt phosphorylation, leading to cell cycle arrest and apoptosis.PI3K/Akt Pathway
Antimicrobial ActionDisruption of cell wall/membrane; inhibition of essential enzymes; interference with redox homeostasis.Multiple microbial targets

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains

The antibacterial action of this compound derivatives, particularly their thiosemicarbazide (B42300) and 1,2,4-triazole analogs, is believed to be multifactorial, often involving the disruption of essential cellular processes. The presence of the lipophilic chlorobenzyl group facilitates passage through the bacterial cell membrane, while the reactive thioacetohydrazide moiety can engage with various intracellular targets.

One proposed mechanism, particularly for thiosemicarbazide derivatives, is the inhibition of crucial enzymes involved in metabolic pathways. For instance, some studies suggest that these compounds may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in the biosynthesis of the bacterial cell wall peptidoglycan layer. nih.gov By binding to a site distinct from the active site, the inhibitor can induce a conformational change that inactivates the enzyme, thereby compromising cell wall integrity and leading to bacterial cell lysis. This mechanism would affect both Gram-positive and Gram-negative bacteria, although the outer membrane of Gram-negative strains can present an additional barrier.

Furthermore, the general structure of hydrazones and related compounds allows for chelation with metal ions that are vital cofactors for numerous bacterial enzymes. By sequestering these ions, the compounds can disrupt critical metabolic functions, including respiration and DNA replication, leading to a bacteriostatic or bactericidal effect. The structure-activity relationship analyses indicate that the substitution pattern on aromatic rings significantly influences the potency, suggesting that electronic and steric factors play a key role in target binding. nih.govnih.gov

Table 1: Potential Antibacterial Mechanisms and Targets
Potential MechanismMolecular TargetAffected Bacterial ProcessReference
Enzyme InhibitionD-alanyl-D-alanine ligaseCell wall peptidoglycan synthesis nih.gov
Metal Ion ChelationMetalloenzyme cofactors (e.g., Fe²⁺, Zn²⁺)Cellular respiration, DNA replicationN/A
Membrane DisruptionBacterial cell membraneMembrane potential and integrityN/A

Antifungal Mechanisms

The antifungal activity of this compound derivatives is often linked to the disruption of the fungal cell membrane, a critical structure for maintaining cellular integrity and function. A primary target within the fungal membrane is ergosterol (B1671047), the fungal equivalent of cholesterol in mammalian cells. Similar to azole antifungal agents, it is hypothesized that these compounds can interfere with the ergosterol biosynthesis pathway. scielo.brnih.gov Specifically, they may inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450-dependent enzyme essential for converting lanosterol to ergosterol. The depletion of ergosterol and the concurrent accumulation of toxic sterol intermediates disrupt membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death. scielo.br

Another significant mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.com The metabolic activity of the fungus can process these compounds, leading to the production of ROS such as superoxide (B77818) anions and hydroxyl radicals. An overwhelming increase in intracellular ROS levels can damage vital cellular components, including proteins, lipids, and nucleic acids, triggering apoptosis-like cell death pathways in the fungus. mdpi.com Some studies on related hydrazone derivatives also point to the inhibition of enzymes involved in crucial metabolic pathways, such as trehalose (B1683222) biosynthesis, which is vital for the yeast to resist stress conditions within a human host. nih.gov

Antitubercular and Anti-Mycobacterial Mechanisms

The mechanism of action for many antitubercular agents targets the unique and complex cell wall of Mycobacterium tuberculosis. For derivatives of this compound, a primary proposed mechanism is the inhibition of mycolic acid synthesis, mirroring the action of the frontline antitubercular drug isoniazid (B1672263) (INH). mdpi.com INH is a pro-drug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), acylates an active site serine of the enoyl-acyl carrier protein reductase (InhA). This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is responsible for the elongation of fatty acids that form the long-chain mycolic acids. These mycolic acids are essential for the structural integrity of the mycobacterial cell envelope. It is highly probable that the acetohydrazide moiety of the title compound and its derivatives acts similarly, interfering with the FAS-II system and disrupting cell wall formation. mdpi.comnih.gov

Beyond the cell wall, other potential targets have been suggested. The inhibition of RNA polymerase, the enzyme responsible for transcription, is another possible mechanism of action. nih.gov By binding to this enzyme, the compounds can prevent the synthesis of messenger RNA, thereby halting protein production and leading to cell death. The formation of biofilms, which contributes to drug resistance, is another area of vulnerability; some compounds have shown the ability to inhibit biofilm development, though the precise mechanism is still under investigation. rsc.orgmdpi.com

Table 2: Postulated Anti-Mycobacterial Targets
TargetMechanism of ActionConsequenceReference
Enoyl-ACP reductase (InhA)Inhibition of mycolic acid biosynthesisDisruption of cell wall integrity mdpi.com
RNA PolymeraseInhibition of transcriptionCessation of protein synthesis nih.gov
Biofilm Formation PathwaysInterference with signaling or structural componentsPrevention of biofilm development mdpi.com

Antioxidant Action Mechanisms

Radical Scavenging Pathways

The antioxidant properties of this compound and its derivatives are attributed to their ability to neutralize harmful free radicals. This activity is largely dependent on the presence of the thiol (-SH, in the thiol tautomeric form of the thione) and hydrazide (-NH-NH2) functional groups, which can participate in several radical-scavenging pathways. researchgate.net

Three primary mechanisms are proposed for this antioxidant action: nih.gov

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The N-H bonds of the hydrazide moiety and the S-H bond of the thiol tautomer are potential sites for hydrogen donation. The stability of the resulting antioxidant radical determines the efficiency of this process. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): This mechanism involves two steps. First, the antioxidant donates an electron to the free radical, forming a radical cation and an anion. In the second step, the radical cation releases a proton to fully neutralize the species. The electron-donating capacity of the sulfur and nitrogen atoms is crucial for this pathway. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This pathway is favored in polar solvents. It begins with the deprotonation of the antioxidant molecule, forming an anion. This anion then donates an electron to the free radical, neutralizing it and forming an antioxidant radical. nih.gov

The thioether linkage and the chlorobenzyl group can also influence the antioxidant capacity by modulating the electronic properties and stability of the molecule and its radical forms. The thiol group, in particular, can react with peroxyl radicals in a chain transfer reaction, where the initial thiol is converted to a thiyl radical (RS•), which can then participate in further reactions. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assays (Mechanistic interpretation)

The Ferric Reducing Antioxidant Power (FRAP) assay provides a direct measure of a compound's ability to act as a reducing agent, which is a key aspect of its antioxidant potential. The mechanism underlying the FRAP assay is a redox reaction. nih.gov

In the assay, the antioxidant compound reduces a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex at a low pH. nih.govutm.my The reaction can be summarized as:

Fe³⁺(TPTZ)₂Cl₃ + Antioxidant → Fe²⁺(TPTZ)₂Cl₂ + Oxidized Antioxidant

The ability of this compound to effect this reduction stems from its capacity to donate electrons. The lone pair electrons on the sulfur and nitrogen atoms of the thioacetohydrazide moiety are readily available for donation. The electron-donating character of the molecule facilitates the reduction of Fe³⁺ to Fe²⁺. The intensity of the blue color produced is directly proportional to the concentration of the ferrous complex and, therefore, to the reducing power of the compound being tested. sigmaaldrich.com This assay confirms that the compound can act as an electron donor, a fundamental requirement for scavenging free radicals and reducing oxidative stress. nih.gov

Anticonvulsant Action Mechanisms

The anticonvulsant activity of derivatives related to this compound is thought to arise from their modulation of synaptic transmission in the central nervous system. Two primary mechanisms have been investigated for structurally similar compounds.

A major proposed mechanism involves the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. nih.gov Some derivatives may act on the GABAergic system, possibly by increasing the concentration of GABA in the synapse. This could be achieved by inhibiting enzymes responsible for GABA degradation or by modulating the GABA-A receptor complex to enhance its response to GABA. An increased GABAergic tone would lead to hyperpolarization of neuronal membranes, making them less likely to fire, thus suppressing seizure activity. nih.gov

Another critical mechanism is the modulation of voltage-gated ion channels, particularly sodium channels. unifi.it Many established anticonvulsant drugs act by blocking voltage-gated sodium channels, which are responsible for the rising phase of the action potential. By binding to these channels and stabilizing their inactive state, the compounds can reduce the repetitive, high-frequency firing of neurons that is characteristic of epileptic seizures. This action limits the propagation of seizure activity throughout the brain. The specific structural features of the derivatives, including the nature and position of substituents on the aromatic rings, likely play a significant role in their affinity for these ion channels. unifi.it

Involvement of Benzodiazepine (B76468) Receptors and Allosteric Modulation

Benzodiazepines and related compounds act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, increasing the frequency of channel opening. This potentiation of GABAergic inhibition is a cornerstone of their therapeutic effects.

Research into compounds structurally related to this compound provides clues to its potential mechanism. For instance, studies on certain 1,2,3-triazole derivatives have been conducted to assess their ability to displace [3H]flunitrazepam, a benzodiazepine, from its binding site on bovine brain membranes. nih.gov This competitive binding assay helps to identify compounds that interact with the benzodiazepine receptor. nih.gov In one such study, specific C-benzoyl-1,2,3-triazole derivatives demonstrated the ability to inhibit benzodiazepine receptor binding, with the potency influenced by the nature of the substituents on the triazole ring. nih.gov

Furthermore, the anxiolytic-like activity of a piperazine (B1678402) derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), was found to be mediated by the benzodiazepine site of the GABA-A receptor. nih.gov Pretreatment with flumazenil, a BZD antagonist, blocked the anxiolytic effects of this compound, indicating a direct or indirect interaction with the BZD receptor. nih.gov

Conversely, some related heterocyclic compounds, such as certain 1,2,4-oxadiazole (B8745197) derivatives, have been shown to potentiate GABAergic neurotransmission without interacting with the benzodiazepine binding site, suggesting alternative mechanisms of GABA modulation. nih.gov

The following table summarizes the findings on the interaction of structurally related compounds with the benzodiazepine receptor.

Compound ClassSpecific Derivative(s)Experimental ModelKey FindingsReference
1,2,3-Triazoles C-benzoyl-1,2,3-triazole derivativesBovine brain membrane binding assayShowed ability to displace [3H]flunitrazepam, indicating interaction with the benzodiazepine receptor. nih.gov
Piperazines 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)In vivo mouse modelsAnxiolytic-like activity was blocked by the benzodiazepine antagonist flumazenil. nih.gov
1,2,4-Oxadiazoles Various 3- and 5-aryl-1,2,4-oxadiazole derivativesIn vitro and in vivo modelsActed as selective GABA potentiating compounds with no interaction at the benzodiazepine binding site. nih.gov

Neuromodulatory Pathway Interactions

Beyond direct receptor binding, the biological effects of this compound and its derivatives may be attributable to broader interactions with neuromodulatory pathways. The balance between inhibitory GABAergic and excitatory glutamatergic neurotransmission is critical for maintaining normal brain function, and disruption of this balance can lead to seizures and other neurological disorders.

The GABAergic pathway is a significant target for many neuroactive compounds. Research on a 1,2,4-triazolyl benzophenone (B1666685) derivative, 450191-S, revealed a remarkable activating effect on low-affinity GABA receptor binding. nih.gov This enhancement was due to an increase in the affinity of the receptor for GABA, rather than an increase in the number of receptors. nih.gov The central actions of this compound, including hypnotic and muscle relaxant effects, were well-correlated with this activation of GABA receptor binding. nih.gov This suggests that compounds structurally related to this compound may exert their effects by modulating GABA receptor affinity.

In addition to the GABAergic system, other neuromodulatory pathways, such as the serotonergic system, may be involved. The aforementioned study on the piperazine derivative LQFM192 also demonstrated that its anxiolytic and antidepressant-like activities were mediated by the serotonergic system. nih.gov

The anticonvulsant properties of many drugs are also linked to their ability to modulate voltage-gated ion channels, thereby reducing neuronal hyperexcitability. While direct evidence for this compound is lacking, this remains a plausible mechanism of action for its derivatives.

The following table outlines the observed interactions of related compounds with various neuromodulatory pathways.

Compound ClassSpecific Derivative(s)Neuromodulatory PathwayObserved EffectReference
1,2,4-Triazoles 1-(2-o-chlorobenzoyl-4-chlorophenyl)-5-glycylaminomethyl-3-dimethylcarbamoyl-1H-1,2,4-triazole hydrochloride dihydrate (450191-S)GABAergic PathwayActivation of low-affinity GABA receptor binding through increased receptor affinity. nih.gov
Piperazines 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)Serotonergic and GABAergic PathwaysAnxiolytic-like activity mediated by both the serotonergic system and the benzodiazepine site of the GABA-A receptor. nih.gov
1,2,4-Oxadiazoles Various 3- and 5-aryl-1,2,4-oxadiazole derivativesGABAergic PathwayPotentiation of GABAergic neurotransmission. nih.gov

Coordination Chemistry and Metallopharmaceutical Exploration

Ligand Synthesis and Complexation Properties

The synthesis of 2-[(4-Chlorobenzyl)thio]acetohydrazide and its subsequent use as a ligand in coordination chemistry are of significant interest due to the presence of multiple potential donor sites within its molecular structure.

While specific studies on the coordination modes of this compound were not found in the available research, the coordination behavior of similar hydrazide and thiosemicarbazide (B42300) moieties provides a foundational understanding. Hydrazide derivatives can coordinate to metal ions in either a neutral or deprotonated (enolic) form. The hydrazide moiety (-CONHNH2) presents two potential coordination sites: the carbonyl oxygen and the terminal amino nitrogen. This allows for bidentate chelation, forming stable five- or six-membered rings with a central metal ion.

The presence of a thioether linkage (-S-) introduces an additional soft donor atom, which can also participate in coordination, particularly with softer metal ions. The interplay between the hard nitrogen and oxygen donors of the hydrazide group and the soft sulfur donor allows for a range of coordination possibilities, potentially leading to monodentate, bidentate, or even tridentate chelation depending on the metal ion and reaction conditions.

The synthesis of transition metal complexes with ligands containing hydrazide functionalities is a well-established area of research. Typically, these syntheses involve the reaction of a metal salt (e.g., chlorides, nitrates, sulfates, or acetates of transition metals like cobalt(II), nickel(II), copper(II), and zinc(II)) with the ligand in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The reaction is frequently carried out under reflux to ensure completion. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to isolate complexes with different coordination numbers and geometries. The resulting metal complexes often precipitate from the solution upon cooling or after partial removal of the solvent and can then be isolated by filtration, washed, and dried.

Characterization Methods for Metal Complexes

A suite of spectroscopic and physical methods is employed to elucidate the structure and properties of newly synthesized metal complexes.

Electronic absorption (UV-Vis) spectroscopy is a powerful tool for probing the geometry around the metal center in transition metal complexes. The absorption of light in the visible and ultraviolet regions corresponds to electronic transitions, including the d-d transitions of the metal ion. The energies and intensities of these d-d bands are characteristic of the coordination environment. For instance, octahedral Co(II) complexes typically exhibit three spin-allowed transitions in the visible region, while tetrahedral Co(II) complexes show a more intense, lower-energy band. Similarly, the electronic spectra of Ni(II) and Cu(II) complexes provide valuable information about their stereochemistry. For example, square planar Ni(II) complexes are often diamagnetic and show characteristic absorption bands, while octahedral Ni(II) complexes are paramagnetic and display different spectral features. researchgate.net

Table 1: Illustrative Electronic Spectral Data for Transition Metal Complexes

Complex Geometry d-d Transition Bands (cm⁻¹) Assignment
Co(II) Complex Octahedral ~13,500 ⁴T₁g → ⁴A₂g (ν₂)
Ni(II) Complex Square Planar ~18,800, ~21,300 ¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g

Note: This data is illustrative for typical complexes and not specific to this compound complexes.

Magnetic susceptibility measurements at room temperature provide insight into the number of unpaired electrons in a metal complex, which is crucial for determining its geometry and the oxidation state of the metal ion. The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility. For example, high-spin octahedral Co(II) (d⁷) complexes typically have magnetic moments in the range of 4.3-5.2 B.M. researchgate.net, while square planar Ni(II) (d⁸) complexes are diamagnetic (μ_eff = 0 B.M.). researchgate.net Paramagnetic octahedral Ni(II) complexes usually exhibit magnetic moments between 2.8 and 3.5 B.M.

Table 2: Representative Magnetic Moment Data for Transition Metal Complexes

Metal Ion Geometry Number of Unpaired Electrons Expected Magnetic Moment (B.M.)
Co(II) Octahedral (high-spin) 3 4.3 - 5.2
Ni(II) Octahedral 2 2.8 - 3.5
Ni(II) Square Planar 0 0
Cu(II) Octahedral/Square Planar 1 1.7 - 2.2

Note: This data represents typical ranges for these metal ions in the specified geometries.

Molar conductance measurements of solutions of the metal complexes in a suitable solvent (such as DMF or DMSO) are used to determine whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. The molar conductance values can distinguish between non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, and so on. For instance, complexes where the anions are directly bonded to the metal ion will behave as non-electrolytes and exhibit low molar conductance values. In contrast, complexes where the anions are not part of the primary coordination sphere will dissociate in solution, leading to higher molar conductance values characteristic of electrolytes.

Table 3: Typical Molar Conductance Ranges for Electrolytes in DMF

Electrolyte Type Molar Conductance (Ω⁻¹ cm² mol⁻¹)
Non-electrolyte < 40
1:1 electrolyte 65 - 90
1:2 electrolyte 130 - 170
1:3 electrolyte 200 - 240

Theoretical Aspects of Metal-Ligand Interactions and Stability

Theoretical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the nature of metal-ligand interactions in coordination complexes. For a ligand like this compound, which possesses multiple potential donor sites (the thioether sulfur, the amide oxygen, and the terminal amino nitrogen), DFT calculations can predict the most favorable coordination modes.

In analogous systems, studies have shown that the coordination of metal ions can be significantly influenced by the electronic and steric properties of the ligand. For instance, the soft thioether sulfur atom would be expected to form a strong covalent bond with soft metal ions. Concurrently, the harder amide oxygen and amino nitrogen can coordinate to a variety of transition metal ions.

The stability of the resulting metal complexes is a critical factor in their potential as metallodrugs. Theoretical calculations can provide quantitative measures of this stability, such as binding energies and stability constants. These calculations often involve optimizing the geometry of the metal-ligand complex to its lowest energy state. The strength of the metal-ligand bond can be further analyzed through calculations of bond lengths, bond orders, and vibrational frequencies.

To illustrate the type of data that would be generated from such theoretical studies, a hypothetical data table is presented below. This table is based on trends observed for related thioether and acetohydrazide ligands.

Metal IonCoordination Site(s)Calculated Bond Length (Å)Calculated Binding Energy (kcal/mol)
Cu(II)N, O1.98 (Cu-N), 1.95 (Cu-O)-450
Pt(II)S, N2.30 (Pt-S), 2.05 (Pt-N)-520
Zn(II)N, O2.05 (Zn-N), 2.01 (Zn-O)-420
Ru(II)S, N2.35 (Ru-S), 2.10 (Ru-N)-550

This table is for illustrative purposes only and does not represent experimental data for this compound.

Mechanistic Investigations of Metallodrug Action at a Theoretical Level

Theoretical chemistry provides powerful tools to investigate the potential mechanisms of action of metallodrugs at a molecular level. For a hypothetical metallodrug derived from this compound, computational studies could explore several key aspects of its biological activity.

One common approach is to model the interaction of the metallodrug with a biological target, such as a protein or DNA. Molecular docking simulations can predict the preferred binding site and orientation of the complex within the target's active site. These simulations provide insights into the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-target complex.

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be employed to model chemical reactions that may be central to the drug's mechanism. For example, if the metallodrug is proposed to act by inhibiting an enzyme, QM/MM simulations could elucidate the step-by-step mechanism of this inhibition, including the breaking and forming of chemical bonds.

The electronic properties of the metallodrug, such as the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO), can also be correlated with its reactivity and potential biological activity. For instance, a low-lying LUMO might indicate that the complex is susceptible to reduction, which could be a key step in its activation within a cell.

A hypothetical data table summarizing the kind of information that could be obtained from a mechanistic investigation is provided below.

Biological TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesProposed Mechanism of Action
Cathepsin B-8.5Cys29, His110, His111Covalent inhibition via coordination of the sulfur atom to the active site cysteine.
DNA (dodecamer)-7.2Guanine (B1146940) N7Intercalation and coordination to the N7 position of guanine bases.
Human Serum Albumin-9.1Trp214, Arg218Non-covalent binding within Sudlow's site I.

This table is for illustrative purposes only and does not represent experimental data for this compound.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues for Targeted Research

The principles of rational drug design are pivotal for creating next-generation analogues of 2-[(4-chlorobenzyl)thio]acetohydrazide with enhanced potency and selectivity for specific biological targets. This approach involves a systematic, lead-guided optimization process to improve the therapeutic profile of the parent compound. For instance, the synthesis and evaluation of a library of S-acetophenylhydrazones of 5-methyl-1,3,4-thiadiazole-2-thiol, which share a similar acetohydrazide linkage, have demonstrated the success of this strategy in identifying potent enzyme inhibitors. nih.gov One compound from this library, (E)-N'-(2,6-dichlorobenzylidene)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetohydrazide, emerged as a highly effective SHP2 inhibitor, showcasing the potential of targeted modifications. nih.gov

Future research could systematically explore modifications of the this compound structure. This would involve:

Substitution on the Benzyl (B1604629) Ring: Introducing various electron-donating or electron-withdrawing groups to the phenyl ring could modulate the electronic properties of the molecule and influence its binding affinity to target proteins.

Modification of the Thioether Linkage: Replacing the sulfur atom with other heteroatoms or altering the length of the alkyl chain could impact the molecule's flexibility and conformational preferences.

Derivatization of the Acetohydrazide Moiety: Condensation of the terminal hydrazide with a variety of aldehydes and ketones can generate a diverse library of hydrazone derivatives, a common strategy to enhance biological activity. nih.gov

Integration of Computational Chemistry and Experimental Synthesis for Accelerated Discovery

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of novel analogues. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the potential interactions of designed molecules with their biological targets. These computational predictions can then guide the selection of the most promising candidates for chemical synthesis and biological evaluation, thereby streamlining the discovery process and reducing the reliance on high-throughput screening of large, untargeted compound libraries.

This integrated approach has been successfully applied in the development of multi-target-directed ligands for complex diseases, where computational screening of vast compound libraries is followed by experimental validation. nih.gov For this compound, computational models could be used to predict the binding modes and affinities of virtual libraries of its derivatives against various enzymes or receptors, prioritizing the synthesis of compounds with the highest predicted activity.

Exploration of Polypharmacology and Multi-Targeted Ligands

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being supplemented by the concept of polypharmacology, which involves designing single chemical entities that can modulate multiple biological targets simultaneously. nih.gov This approach is particularly relevant for multifactorial diseases such as cancer and neurodegenerative disorders, where targeting a single pathway is often insufficient. nih.govnih.gov

The this compound scaffold, with its multiple functional groups capable of engaging in various intermolecular interactions, is a promising starting point for the development of multi-target-directed ligands (MTDLs). nih.govnih.gov Future research could focus on designing analogues that not only retain the primary activity of the parent compound but also exhibit inhibitory effects on other relevant biological targets. For example, derivatives could be designed to simultaneously inhibit key enzymes in different pathological pathways. The development of such MTDLs requires a deep understanding of the structural biology of the targets and the application of sophisticated computational and synthetic strategies. nih.gov

Development of Novel Bioconjugates and Hybrid Molecules

Bioconjugation, the covalent linking of two or more molecules to create a new entity with combined properties, represents another exciting frontier. Hybrid molecules can be designed by incorporating the this compound scaffold into larger molecular architectures. This could involve linking it to other pharmacophores to create hybrid drugs with dual or synergistic modes of action. For instance, the tacrine scaffold has been combined with other frameworks to develop multi-target-directed ligands for Alzheimer's disease, a strategy that could be adapted for the compound of interest. nih.gov

Furthermore, the acetohydrazide group can serve as a chemical handle for conjugation to biomolecules such as peptides, antibodies, or nanoparticles. This could lead to the development of targeted drug delivery systems or diagnostic probes where the this compound derivative is selectively delivered to its site of action, potentially enhancing its efficacy and reducing off-target effects.

Application in Advanced Materials and Nanotechnology

While the primary focus of research on this compound and its analogues has been in the biomedical field, the unique chemical properties of these compounds may also lend themselves to applications in materials science and nanotechnology. The presence of aromatic rings, heteroatoms, and hydrogen bonding capabilities suggests that these molecules could self-assemble into ordered supramolecular structures or act as ligands for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.

Future interdisciplinary research could explore the potential of these compounds as building blocks for functional materials with interesting optical, electronic, or catalytic properties. For example, their ability to coordinate with metal ions could be exploited to create novel sensors or catalysts. The incorporation of these molecules into nanostructured materials, such as nanoparticles or nanofibers, could also lead to the development of advanced drug delivery platforms or new composite materials with enhanced properties. Establishing these interdisciplinary links will require collaboration between chemists, materials scientists, and nanotechnologists.

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